tert-Butyl 2-(5-chloro-2-methylphenyl)-4-iodo-1H-pyrrole-1-carboxylate
Overview
Description
tert-Butyl 2-(5-chloro-2-methylphenyl)-4-iodo-1H-pyrrole-1-carboxylate is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a tert-butyl ester group, a chloro-substituted phenyl ring, and an iodine atom attached to the pyrrole ring
Preparation Methods
The synthesis of tert-Butyl 2-(5-chloro-2-methylphenyl)-4-iodo-1H-pyrrole-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of the Iodine Atom: The iodine atom can be introduced via an iodination reaction using reagents such as iodine (I2) and a suitable oxidizing agent.
Attachment of the Chloro-Substituted Phenyl Ring: This step involves a coupling reaction, such as a Suzuki coupling, where a boronic acid derivative of the chloro-substituted phenyl ring reacts with the iodinated pyrrole.
Esterification: The final step is the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
tert-Butyl 2-(5-chloro-2-methylphenyl)-4-iodo-1H-pyrrole-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Coupling Reactions: The chloro-substituted phenyl ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl 2-(5-chloro-2-methylphenyl)-4-iodo-1H-pyrrole-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study the biological activity of pyrrole derivatives and their interactions with biological targets.
Material Science: It can be utilized in the development of new materials with specific electronic or optical properties.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(5-chloro-2-methylphenyl)-4-iodo-1H-pyrrole-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloro-substituted phenyl ring and the iodine atom can influence the compound’s binding affinity and specificity towards these targets. The exact pathways involved would vary based on the biological context and the specific target molecules.
Comparison with Similar Compounds
tert-Butyl 2-(5-chloro-2-methylphenyl)-4-iodo-1H-pyrrole-1-carboxylate can be compared with other pyrrole derivatives, such as:
tert-Butyl 2-(5-bromo-2-methylphenyl)-4-iodo-1H-pyrrole-1-carboxylate: Similar structure but with a bromine atom instead of chlorine.
tert-Butyl 2-(5-chloro-2-methylphenyl)-4-bromo-1H-pyrrole-1-carboxylate: Similar structure but with a bromine atom instead of iodine.
tert-Butyl 2-(5-chloro-2-methylphenyl)-4-iodo-1H-indole-1-carboxylate: Similar structure but with an indole ring instead of a pyrrole ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorine and iodine atoms, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
tert-butyl 2-(5-chloro-2-methylphenyl)-4-iodopyrrole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClINO2/c1-10-5-6-11(17)7-13(10)14-8-12(18)9-19(14)15(20)21-16(2,3)4/h5-9H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLCPETHKVOFRJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)C2=CC(=CN2C(=O)OC(C)(C)C)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClINO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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